TC-1698 dihydrochloride is a synthetic compound classified as an α7 nicotinic acetylcholine receptor (nAChR) agonist. [, , ] It selectively binds to and activates α7 nAChRs, playing a crucial role in investigating the physiological and pathological roles of these receptors in the central nervous system. [, , ] Studies have demonstrated its potential neuroprotective effects, particularly against Aβ (1-42)-induced apoptosis. []
The compound is derived from the natural alkaloid anabasine, which acts as a nicotinic acetylcholine receptor ligand. It belongs to a class of compounds designed to exhibit selective binding to nicotinic acetylcholine receptor subtypes, specifically targeting the alpha4beta2 and alpha7 subtypes, which are significant in neurological and cognitive functions .
The synthesis of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride can be achieved through several methods, primarily focusing on the alkylation of nitrogen-containing precursors.
Key Synthesis Methods:
These methods have been optimized for yield and purity, with enantioselective syntheses achieving high optical purity (>99.5% enantiomeric excess) using chiral starting materials .
The molecular structure of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings.
Structural Features:
X-ray crystallography studies have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, providing insights into its three-dimensional conformation .
The reactions involving 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane primarily focus on its interactions with nicotinic acetylcholine receptors.
Key Reactions:
The mechanism of action of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane involves its role as an agonist at nicotinic acetylcholine receptors.
Mechanistic Insights:
The physical and chemical properties of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | C_{12}H_{16}Cl_{2}N |
Molecular Weight | 245.17 g/mol |
Solubility | Soluble in water and polar organic solvents |
Melting Point | Data not extensively documented |
These properties are essential for understanding its behavior in biological systems and potential formulation strategies for therapeutic use.
The primary applications of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride are in pharmacology and medicinal chemistry.
Scientific Applications:
α7 nicotinic acetylcholine receptors (nAChRs) are homopentameric ligand-gated ion channels extensively distributed in the central nervous system, particularly enriched in brain regions governing cognition, including the hippocampus, cerebral cortex, and thalamus [3] [6]. These receptors exhibit high permeability to calcium ions (Ca²⁺), a property critical for their role in modulating synaptic plasticity and neurotransmitter release. Activation of α7 nAChRs enhances long-term potentiation (LTP), a cellular correlate of learning and memory, by facilitating presynaptic glutamate release and fine-tuning GABAergic inhibitory transmission [6] [9]. Beyond neurotransmission, α7 nAChRs are expressed on microglia and astrocytes, where they regulate neuroinflammatory responses. Agonist binding inhibits pro-inflammatory cytokine release (e.g., IL-1β), establishing α7 nAChRs as mediators of the cholinergic anti-inflammatory pathway [9].
Neuroprotective functions are evidenced in models of neurodegeneration. For example, α7 nAChR activation by curcumin mitigates dopaminergic neuron loss in Parkinson’s disease (PD) models by suppressing oxidative stress and mitochondrial dysfunction [1]. Similarly, transgenic mice lacking α7 nAChRs exhibit exacerbated nigrostriatal asymmetry and dopamine turnover under α-synuclein stress, indicating endogenous receptor activity protects against proteotoxic damage [1] [9]. This dual role in synaptic plasticity and neuroinflammation positions α7 nAChRs as pivotal targets for cognitive and degenerative disorders.
Function | Mechanism | Physiological Impact |
---|---|---|
Synaptic Plasticity | Facilitates glutamate release; enhances LTP induction | Improved learning and memory formation |
Neuroinhibition | Modulates GABAergic transmission in interneurons | Fine-tuning of network excitability |
Calcium Signaling | High Ca²⁺ permeability; triggers downstream kinase pathways | Gene expression modulation; neuroprotection |
Anti-inflammation | Suppresses NF-κB signaling in glia; reduces IL-1β, TNF-α | Attenuates neuroinflammatory damage |
Dysregulation of α7 nAChR signaling is implicated in the pathophysiology of Alzheimer’s disease (AD) and schizophrenia. In AD, post-mortem studies reveal decreased α7 nAChR density in the hippocampus and cortex, correlating with cognitive decline [3] [6]. Amyloid-β (Aβ), a pathological hallmark of AD, binds with high affinity to α7 nAChRs, disrupting cholinergic transmission and potentiating neurotoxicity. Agonist activation of these receptors not only displaces Aβ but also activates PI3K/Akt pathways, enhancing neuronal survival [3] [9]. Clinical trials with α7-selective agonists (e.g., GTS-21) demonstrate improved attention and working memory in AD patients, validating receptor engagement [6] [9].
In schizophrenia, genetic associations link CHRNA7 (encoding α7 subunits) and its human-specific duplicate CHRFAM7A to sensory gating deficits and cognitive impairment [4] [10]. CHRFAM7A expression alters receptor stoichiometry, potentially influencing ligand efficacy and receptor desensitization [4]. Preclinically, α7 agonists normalize auditory gating deficits and improve executive function in rodent and primate models [6]. Positive allosteric modulators (PAMs), such as MK-1167, amplify endogenous acetylcholine responses without direct receptor activation, offering advantages over agonists by reducing desensitization risks [7] [9]. This mechanistic versatility supports α7 nAChR targeting for both disorders.
Disorder | Pathogenic Link to α7 nAChRs | Therapeutic Approach |
---|---|---|
Alzheimer’s Disease | Aβ binding inhibits receptor function; hippocampal atrophy | Agonists (e.g., GTS-21) displace Aβ; enhance cognition |
Schizophrenia | CHRNA7/CHRFAM7A mutations impair sensory gating | PAMs (e.g., MK-1167) amplify endogenous signaling |
Parkinson’s Disease | Interaction with α-synuclein; dopamine turnover dysregulation | Agonists reduce neuroinflammation and oxidative stress |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7